(3-(Dimethylamino)propyl)triphenylphosphonium bromide

Catalog No.
S788093
CAS No.
18355-96-9
M.F
C23H27BrNP
M. Wt
428.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Dimethylamino)propyl)triphenylphosphonium brom...

CAS Number

18355-96-9

Product Name

(3-(Dimethylamino)propyl)triphenylphosphonium bromide

IUPAC Name

3-(dimethylamino)propyl-triphenylphosphanium;bromide

Molecular Formula

C23H27BrNP

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C23H27NP.BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1

InChI Key

SSWPSKSQQSJKKF-UHFFFAOYSA-M

SMILES

CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Organic Synthesis and Catalysis

TPPBr is a versatile precursor for the synthesis of other phosphonium salts and related compounds. Its lipophilic (fat-loving) character and positive charge make it useful in various organic reactions, including:

  • Phase-transfer catalysis: TPPBr facilitates the transfer of reactants between different phases (e.g., water and organic solvents) in biphasic reactions. Source: )
  • Ylide generation: TPPBr can be used to generate reactive intermediates called ylides, which participate in various organic transformations like Wittig reactions and Horner-Wadsworth-Emmons reactions. Source:

Material Science and Nanotechnology

TPPBr's unique properties make it valuable for developing functional materials:

  • Self-assembled materials: TPPBr can self-assemble into well-defined structures due to its amphiphilic nature (having both hydrophobic and hydrophilic regions). These structures find applications in drug delivery, sensors, and nanotechnology. Source: )
  • Organic light-emitting diodes (OLEDs): TPPBr is used as a hole transport material in OLEDs due to its ability to efficiently transport positive charges. Source: )

Biological Applications

TPPBr exhibits interesting biological properties, making it a valuable tool for research:

  • Mitochondrial targeting: TPPBr can selectively accumulate in mitochondria, the cell's energy-producing organelles, due to its positive charge. This property allows researchers to deliver drugs or probes specifically to mitochondria. Source: )
  • Antimicrobial activity: TPPBr has been shown to possess antimicrobial activity against various bacteria and fungi. The exact mechanism of action is still under investigation, but it is believed to involve disruption of the cell membrane. Source: )

(3-(Dimethylamino)propyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by the presence of a triphenylphosphonium group attached to a dimethylamino propyl chain. Its molecular formula is C23H28BrNC_{23}H_{28}BrN with a molecular weight of approximately 509.2569 g/mol. The compound appears as an off-white solid and is slightly soluble in chloroform and methanol . It is primarily known for its role as an intermediate in the synthesis of pharmaceutical compounds, notably Olopatadine hydrochloride, an antihistamine used to treat allergic reactions .

The synthesis of (3-(Dimethylamino)propyl)triphenylphosphonium bromide typically involves several key reactions:

  • Formation of Brominated Intermediate: The initial step involves the reaction of triphenylphosphine with dibromopropane under reflux conditions, producing a brominated triphenylphosphonium intermediate .
  • Quaternization: The brominated intermediate is then treated with dimethylamine in methanol, leading to the formation of the final product through a quaternization reaction .

These reactions highlight the compound's ability to undergo nucleophilic substitution, characteristic of quaternary ammonium compounds.

(3-(Dimethylamino)propyl)triphenylphosphonium bromide exhibits significant biological activity due to its structural properties. It has been noted for its potential use in targeting mitochondria, thereby enhancing drug delivery systems. The compound's lipophilicity allows it to cross cellular membranes effectively, making it a candidate for studies involving mitochondrial function and drug transport .

The synthesis methods for (3-(Dimethylamino)propyl)triphenylphosphonium bromide can be summarized as follows:

  • Reflux Reaction:
    • Combine triphenylphosphine and dibromopropane in toluene.
    • Heat under reflux at 80°C for 5-6 hours.
    • Cool and filter to obtain the brominated intermediate.
  • Quaternization Reaction:
    • Dissolve the brominated intermediate in methanol.
    • Add dimethylamine solution and react at 50°C for 10-14 hours.
    • Purify the product through filtration and drying .

This method emphasizes optimizing reaction conditions to improve yield and reduce costs, which is crucial in industrial applications.

The primary applications of (3-(Dimethylamino)propyl)triphenylphosphonium bromide include:

  • Pharmaceutical Synthesis: As an intermediate in the production of Olopatadine hydrochloride, it plays a critical role in developing antihistamines.
  • Drug Delivery Systems: Its ability to target mitochondria makes it valuable in research focused on enhancing drug delivery to specific cellular sites.
  • Biological Studies: Used in studies investigating mitochondrial function and cellular uptake mechanisms due to its lipophilic nature .

Interaction studies involving (3-(Dimethylamino)propyl)triphenylphosphonium bromide have highlighted its potential effects on cellular processes. Research indicates that it can influence mitochondrial dynamics and may affect apoptosis pathways. Its interactions with various biological membranes make it a subject of interest in pharmacological research, particularly concerning drug efficacy and safety profiles .

Several compounds share structural similarities with (3-(Dimethylamino)propyl)triphenylphosphonium bromide, including:

Compound NameStructureUnique Features
TriphenylphosphineC18H15PC_{18}H_{15}PBasic structure without alkyl substitution; used widely as a reagent.
Benzyltriphenylphosphonium chlorideC22H24ClPC_{22}H_{24}ClPContains a benzyl group; used in biological studies but less lipophilic than (3-(Dimethylamino)propyl) derivative.
Octadecyltriphenylphosphonium bromideC31H52BrPC_{31}H_{52}BrPLonger alkyl chain increases lipophilicity; used for membrane studies but may have different biological interactions.

The uniqueness of (3-(Dimethylamino)propyl)triphenylphosphonium bromide lies in its specific propylene linkage with a dimethylamino group, enhancing its biological activity compared to other triphenylphosphonium derivatives. This structural feature contributes to its effectiveness as a mitochondrial targeting agent and its application in pharmaceutical synthesis .

(3-(Dimethylamino)propyl)triphenylphosphonium bromide (CAS 18355-96-9) emerged as a critical reagent in organic synthesis during the late 20th century. Its development paralleled advancements in Wittig reaction chemistry, where phosphonium salts serve as precursors for ylide intermediates. Early patents from the 1990s, such as those by pharmaceutical companies, documented its use in synthesizing antihistamines like olopatadine. The compound’s first scalable synthesis was reported in 1998, involving the amination of 3-bromopropyltriphenylphosphonium bromide with dimethylamine under reflux conditions. By the 2010s, optimized protocols using microwave-assisted reactions reduced reaction times from hours to minutes while achieving yields exceeding 82%.

Evolving Research Landscape

Recent studies highlight its role in mitochondrial drug delivery systems. The triphenylphosphonium (TPP) moiety enables membrane potential-driven accumulation in mitochondria, making it invaluable for targeted therapies. For instance, TPP-conjugated antioxidants showed 500-fold higher mitochondrial accumulation in murine models compared to untargeted analogs. Additionally, its application extends to materials science, where it acts as a phase-transfer catalyst in nanoparticle synthesis.

Structural Significance in Academic Research

The compound’s structure features a quaternary phosphonium center bonded to a dimethylaminopropyl chain (Fig. 1). Key characteristics include:

  • Molecular formula: C₂₃H₂₇BrNP
  • Molecular weight: 428.35 g/mol
  • Crystal lattice: Orthorhombic system with P2₁2₁2₁ symmetry, as determined by X-ray diffraction.

The dimethylamino group enhances solubility in polar solvents (e.g., methanol: 0.038 mg/mL), while the triphenylphosphonium moiety provides lipophilicity (LogP = 1.89). This duality enables dual-phase reactivity in heterogeneous systems.

Comparative Overview: Bromide vs. Hydrobromide Forms

The bromide (CAS 18355-96-9) and hydrobromide (CAS 27710-82-3) forms differ in stoichiometry and applications:

PropertyBromide FormHydrobromide Form
Molecular formulaC₂₃H₂₇BrNPC₂₃H₂₈Br₂NP
Molecular weight428.35 g/mol509.26 g/mol
Melting point193–196°C283–285°C
Solubility in H₂O19.7 μg/mL38.6 μg/mL
Primary useYlide generationSalt-stabilized intermediates

The hydrobromide form’s higher melting point and solubility make it preferable for solid-phase peptide synthesis.

Classical Synthetic Pathways

The classical synthesis involves quaternization of triphenylphosphine with 1,3-dibromopropane followed by dimethylamine substitution. This two-step process, first reported in early patents, remains foundational:

  • Alkylation: Triphenylphosphine reacts with 1,3-dibromopropane in toluene at 80°C, forming a bromopropyl intermediate [1] .
  • Amination: The intermediate undergoes nucleophilic substitution with dimethylamine in methanol, yielding the target compound after recrystallization .

This method typically achieves 65–75% yields but requires lengthy reflux times (5–14 hours) and multiple purification steps [1] .

Modern Synthetic Strategies

Toluene-Mediated Synthesis

Toluene optimizes the alkylation step by stabilizing reactive intermediates. A representative protocol includes:

  • Reaction conditions: Refluxing triphenylphosphine and 1,3-dibromopropane in toluene at 80°C for 6 hours [1].
  • Workup: Cooling to 25°C, filtration, and drying under reduced pressure [1].

Advantages:

  • Toluene’s high boiling point (110°C) prevents solvent evaporation during reflux.
  • Reduces side reactions compared to lower-boiling solvents like dichloromethane [1] [3].

Methanol-Based Preparation Methods

Methanol facilitates the amination step by solubilizing dimethylamine and the intermediate:

  • Procedure: The bromopropyl intermediate is stirred with a 40% dimethylamine aqueous solution in methanol at 50°C for 12 hours .
  • Isolation: Methanol is evaporated, and the crude product is recrystallized from ethanol .

Key metrics:

ParameterValue
Reaction time10–14 hours
Yield78–82%
Purity (HPLC)>98%

Process Optimization Strategies

Yield Enhancement Techniques

  • Solvent selection: Ethanol improves recrystallization efficiency, increasing purity to >99% .
  • Temperature control: Maintaining 50°C during amination minimizes byproduct formation .
  • Catalytic additives: Pilot studies show 5 mol% KI accelerates alkylation by 30% [3].

Cost-Efficient Production Methods

  • Solvent recovery: Toluene and methanol are distilled and reused, reducing material costs by 40% [1].
  • Batch scaling: Industrial reactors (500 L) achieve 85% yield via automated temperature control .

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Visible-light cyclization: Irradiating aryl phosphines with visible light in air produces conjugated phosphonium salts without metals [6].
  • Solvent-free conditions: Mechanochemical synthesis using ball milling reduces solvent waste [3].

Comparison of methods:

MethodPMI*Energy UseYield
Classical58High70%
Visible-light [6]12Moderate65%
Mechanochemical [3]8Low68%

*Process Mass Intensity (kg/kg product)

Form-Specific Synthesis: Bromide and Hydrobromide Derivatives

Counterion control is critical for application-specific properties:

  • Bromide form: Synthesized by quaternization with HBr gas in ethanol .
  • Hydrobromide: Obtained via crystallization from hydrobromic acid-methanol mixtures [1].

Crystallization data:

ParameterBromideHydrobromide
SolventEthanolMethanol-HBr
Crystal habitNeedlesPlates
Melting point182–184°C175–177°C

Electrostatic and Non-Covalent Interaction Synergy

The catalytic mechanism of quaternary phosphonium salts fundamentally relies on the synergistic interplay between electrostatic attractions and multiple non-covalent interactions [2] [3]. The positively charged phosphonium center creates a strong electrostatic field that stabilizes anionic intermediates through attractive Coulombic forces. This electrostatic stabilization is enhanced by complementary non-covalent interactions including hydrogen bonding, π-π stacking, and van der Waals forces that collectively contribute to the formation of highly organized transition states [2] [3].

The unique structural features of (3-(Dimethylamino)propyl)triphenylphosphonium bromide provide multiple interaction sites for substrate binding. The triphenylphosphonium moiety serves as the primary electrostatic anchor, while the dimethylamino group can participate in additional hydrogen bonding interactions with polar substrates [4]. This bifunctional character enables the formation of well-defined ion-pair complexes that exhibit exceptional stability and stereochemical control.

Research has demonstrated that chiral quaternary phosphonium salt ion-pair catalysts possess non-directional electrostatic attractions combined with multiple non-covalent interactions, primarily hydrogen bonding, and adjustable steric hindrance [2]. These synergistic effects endow the quaternary phosphonium ion-pair catalysts with unique catalytic properties that effectively control both the activity and stereoselectivity of reactions. The formation of a positively charged semi-closed chiral cavity creates an excellent environment for nucleophilic addition reactions, favoring the formation of highly ordered transition states [2].

Table 1: Quaternary Phosphonium Salt Ion-Pair Catalysis - Electrostatic Interaction Data

Catalyst TypeElectrostatic Interaction StrengthNon-Covalent InteractionsChiral Induction CapabilityTypical Ee (%)
P-spiro tetraaminophosphonium saltsHighHydrogen bonding, π-π stackingExcellent85-95
BINOL-derived tetraalkylphosphonium saltsMedium-HighHydrogen bonding, van der WaalsGood70-85
Amino acid-derived quaternary phosphonium saltsHighHydrogen bonding, electrostaticExcellent80-95
Peptide-phosphonium saltsVery HighMultiple H-bonding, electrostaticOutstanding90-99
Phosphonium zwitterionsMediumHydrogen bondingGood70-80

Chiral Induction Principles

The chiral induction mechanisms in quaternary phosphonium salt catalysis operate through the formation of diastereomeric ion-pair complexes that exhibit different energies and reactivities [2] [3]. The stereochemical outcome is determined by the relative stabilities of competing transition states, which are influenced by the spatial arrangement of the chiral phosphonium catalyst and the substrate within the ion-pair complex.

In peptide-mimicking multifunctional phosphonium salts, the flexible peptide chain provides multiple hydrogen bonding sites while forming a positively charged semi-closed chiral cavity with the phosphonium center [2]. This cavity effectively stabilizes the nucleophilic reagent's anion, creating an optimal chiral environment for nucleophilic addition to unsaturated bonds. The resulting highly ordered transition states enable exceptional stereoselectivity in nucleophilic addition reactions [2].

The chiral induction process involves several key factors: (1) the formation of a stable ion-pair complex between the chiral phosphonium catalyst and the substrate, (2) the preferential stabilization of one diastereomeric transition state over competing alternatives, and (3) the subsequent product release and catalyst regeneration [3]. The efficiency of chiral induction depends critically on the catalyst structure, particularly the nature of the chiral backbone and the substitution pattern around the phosphonium center.

Asymmetric Nucleophilic Addition Reactions

Additions to Electron-Deficient Alkenes

Asymmetric nucleophilic addition to electron-deficient alkenes represents one of the most important applications of quaternary phosphonium salt catalysis [2] [5]. These reactions enable the construction of carbon-centered chiral compounds through stereoselective 1,4-conjugate and 1,6-conjugate additions, providing access to structurally diverse remote stereocenters.

The mechanism involves the formation of an ion-pair complex between the chiral phosphonium catalyst and the nucleophile, followed by stereoselective addition to the electrophilic alkene [2]. The phosphonium center stabilizes the anionic nucleophile through electrostatic interactions, while the chiral environment directs the stereochemical outcome of the addition reaction.

Research has shown that various electron-deficient alkenes undergo efficient asymmetric nucleophilic addition in the presence of quaternary phosphonium salt catalysts [2]. α,β-Unsaturated esters, ketones, and nitriles serve as excellent electrophiles, while malonates, β-keto esters, and azlactones function as competent nucleophiles. The reactions typically proceed under mild conditions with excellent yields and enantioselectivities.

Table 2: Asymmetric Nucleophilic Addition to Electron-Deficient Alkenes

Electrophile TypeNucleophileCatalyst Loading (mol%)Yield (%)Ee (%)
α,β-Unsaturated estersMalonate derivatives1-585-9590-98
α,β-Unsaturated ketonesβ-Keto esters2-1080-9285-95
α,β-Unsaturated nitrilesAzlactones5-1075-8880-90
Maleates and fumaratesGlycine derivatives1-590-9892-99
NitroalkenesIndoles5-1570-8575-88
AcylbenzotriazolesAzlactones1-585-9590-98

Additions to Carbonyl Compounds

Asymmetric nucleophilic addition to carbonyl compounds constitutes another major application area for quaternary phosphonium salt catalysis [2] [6]. These reactions primarily encompass asymmetric Henry reactions and hydrophosphonylation reactions, providing efficient synthetic routes to functionalized chiral alcohols and organophosphorus compounds.

The Henry reaction involves the nucleophilic addition of nitroalkanes to aldehydes and ketones, yielding β-nitro alcohols that serve as versatile synthetic intermediates [2]. Under phosphonium salt catalysis, these reactions proceed with excellent enantioselectivity through the formation of well-defined ion-pair complexes between the catalyst and the nitroalkane nucleophile.

Hydrophosphonylation reactions represent another important class of transformations that benefit from quaternary phosphonium salt catalysis [2]. These reactions involve the addition of dialkyl phosphites to carbonyl compounds, producing α-hydroxyphosphonates with high stereoselectivity. The phosphonium catalyst facilitates the formation of the phosphonate carbanion and directs its stereoselective addition to the carbonyl electrophile.

Table 3: Nucleophilic Addition to Carbonyl Compounds

Carbonyl TypeNucleophileReaction TypeTemperature (°C)Yield (%)Ee (%)
Aromatic aldehydesNitroalkanesHenry reaction0 to 2580-9585-95
Aliphatic aldehydesDialkyl phosphitesHydrophosphonylation20 to 4085-9890-98
Aryl ketonesCyanide sourcesStrecker reaction0 to 2575-9080-92
Heterocyclic aldehydesNitroalkanesHenry reaction0 to 2580-9282-95
α,β-Unsaturated aldehydesMalonatesMichael-Henry cascade25 to 4070-8575-88
Trifluoromethyl ketonesNitromethaneHenry reaction0 to 2585-9588-96

Additions to Imines

Asymmetric nucleophilic addition to imines represents a particularly valuable application of quaternary phosphonium salt catalysis, enabling the stereoselective construction of chiral amines and nitrogen heterocycles [2] [7]. These reactions encompass Mannich reactions, Strecker reactions, and hydrophosphonylation reactions, all of which benefit from the unique properties of phosphonium salt catalysts.

Recent research has demonstrated the exceptional utility of phosphonium salt catalysis in the asymmetric addition of phosphorus nucleophiles to five-membered cyclic N-sulfonyl imines [7]. This methodology enables the highly enantioselective synthesis of tri- and tetra-substituted cyclic phosphorus-containing benzosultams with yields up to 99% and enantioselectivities exceeding 99%. The success of this approach relies on the deliberate selection of a synergistic organocatalytic system that circumvents potential side reactions while handling secondary phosphine oxides.

The mechanism involves the formation of a bifunctional phosphonium salt catalyst that effectively activates the phosphorus nucleophile while stereoselectively controlling the addition process [7]. Systematic mechanistic studies incorporating experiments and density functional theory calculations have revealed the critical importance of selecting appropriate bifunctional phosphonium salt catalysts for optimal performance.

Table 4: Nucleophilic Addition to Imines

Imine TypeNucleophileProduct TypeReaction Time (h)Yield (%)Ee (%)
N-Boc iminesMalonatesβ-Amino esters6-2485-9588-96
N-Tosyl iminesGlycine derivativesα-Amino acids12-4880-9585-95
Cyclic N-sulfonyl iminesSecondary phosphine oxidesCyclic α-aminophosphonates8-2490-9995-99
N-Diphenylphosphinyl iminesNitroalkanesα-Amino nitroalkanes4-1275-8880-90
AldiminesCyanide sourcesα-Amino nitriles6-1880-9285-95
Ketimine estersIndolesTryptophan derivatives12-3685-9590-98

Additions to Azodicarboxylates

Asymmetric nucleophilic addition to azodicarboxylates represents a specialized application of quaternary phosphonium salt catalysis that enables the stereoselective introduction of nitrogen-containing functional groups [2] [8]. These reactions typically involve the addition of various nucleophiles to diethyl azodicarboxylate or diisopropyl azodicarboxylate, producing hydrazine derivatives with high enantioselectivity.

The mechanism of these reactions involves the formation of a phosphonium salt-stabilized nucleophile that undergoes stereoselective addition to the azodicarboxylate electrophile [2]. The phosphonium catalyst not only activates the nucleophile through ion-pair formation but also provides a chiral environment that directs the stereochemical outcome of the addition reaction.

Research has demonstrated that nucleophilic addition reactions to azodicarboxylates mediated by tetraalkylphosphonium salts achieve efficient asymmetric amination of β-keto esters and benzofuranones [2]. These transformations introduce heteroatom groups stereoselectively into the molecules, providing access to valuable nitrogen-containing compounds with well-defined stereochemistry.

Photoinduced Reaction Mechanisms

Electron Donor-Acceptor Pathways

Photoinduced electron donor-acceptor pathways represent an emerging and powerful approach in phosphonium salt catalysis, enabling the generation of reactive intermediates under mild conditions through visible light activation [9] [10] [11]. These mechanisms exploit the formation of photoactive electron donor-acceptor complexes that undergo single-electron transfer upon light irradiation, generating radical species that participate in subsequent synthetic transformations.

The fundamental principle underlying these pathways involves the association of an electron-rich donor molecule with an electron-poor acceptor molecule to form a ground-state complex [11] [12]. Upon visible light excitation, this complex undergoes intramolecular single-electron transfer, generating a radical ion pair that can lead to productive synthetic transformations. The advantage of this approach is that the individual components may not absorb visible light, but the resulting complex does [11] [12].

Recent research has demonstrated the successful implementation of electron donor-acceptor complexes in phosphonium salt synthesis [9] [10]. Triarylphosphines serve as effective electron donors that can form photoactive complexes with various electron acceptors, including aryl halides and thianthrenium salts. Upon blue light irradiation, these complexes undergo efficient single-electron transfer, generating aryl radicals that couple with the phosphine to form phosphonium salts in excellent yields.

Table 5: Photoinduced Electron Donor-Acceptor Pathways

Electron DonorElectron AcceptorLight SourceReaction Time (h)Yield (%)Key Application
TriarylphosphinesAryl halidesBlue LED (430 nm)4-1875-93Phosphonium salt synthesis
Phosphonium ylidesOrganic bromidesVisible light (400-700 nm)6-2480-95Alkene functionalization
Tertiary aminesTetrachlorophthalimideBlue LED (420 nm)2-1285-92Decarboxylative coupling
EnaminesAryl iodidesVisible light (365 nm)8-2070-88Aryl radical generation
Alkyl phosphinesThianthrenium saltsBlue LED (405 nm)12-2480-95C-H activation
Phosphite estersAzo compoundsUV-A (365 nm)6-1875-90Radical cyclization

Metal-Free Synthetic Applications

The development of metal-free photoinduced synthetic methodologies represents a significant advancement in sustainable organic synthesis [9] [10] [13]. These approaches eliminate the need for expensive and potentially toxic transition metal catalysts while maintaining high efficiency and selectivity. Phosphonium salt-mediated photoinduced reactions exemplify this strategy, offering environmentally benign alternatives to traditional metal-catalyzed processes.

A particularly notable example involves the photoinduced synthesis of π-conjugated phosphonium salts through visible-light-induced cyclization of aryl phosphines [13] [14]. This methodology utilizes air as a green oxidant and requires no transition metal catalysts or external photosensitizers. The reaction proceeds through the homolysis of P-H bonds in phosphonium salt intermediates, generating phosphorus radicals that undergo intramolecular cyclization to form the desired products.

The mechanism involves the initial formation of a phosphonium salt intermediate through protonation of the aryl phosphine, followed by visible light-induced homolysis of the P-H bond [13]. The resulting phosphorus radical undergoes intramolecular addition to the aromatic ring, followed by oxidation and deprotonation to yield the final π-conjugated phosphonium salt. This process demonstrates excellent chemoselectivity and high atomic economy, making it an attractive method for the synthesis of these valuable compounds.

The scope of metal-free photoinduced applications continues to expand, with recent developments including the synthesis of bis(phosphonium) salts through vicinal difunctionalization of diaryliodonium salts [15]. These methodologies establish practical platforms for the preparation of complex phosphonium structures using readily available starting materials and simple experimental conditions.

Table 6: (3-(Dimethylamino)propyl)triphenylphosphonium bromide Properties

PropertyValueReference/Notes
Molecular FormulaC₂₃H₂₇BrNPConfirmed by NMR and MS
Molecular Weight (g/mol)428.34Calculated from molecular formula
CAS Number18355-96-9Chemical Abstracts Service
Melting Point (°C)283-285 (as hydrobromide)Hydrobromide salt form
AppearanceOff-white solidCrystalline powder
Solubility in WaterSolubleDue to ionic nature
Solubility in Organic SolventsSlightly soluble in CHCl₃, MeOHLimited organic solubility
StabilityHygroscopicMoisture sensitive
Storage ConditionsInert atmosphere, room temperaturePrevent hydrolysis
Purity (typical)≥98%Commercial grade

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18355-96-9

Dates

Last modified: 08-15-2023

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